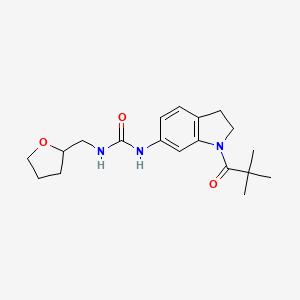

1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a urea-based compound that has shown promise in various fields, including medicinal chemistry, organic synthesis, and materials science. In

Applications De Recherche Scientifique

Synthesis and Stereochemical Analysis

The synthesis and stereochemical determination of related compounds offer insights into the manipulation of molecules for targeted applications. For example, the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 highlights the critical role of stereochemistry in the development of pharmaceuticals. The precise control over molecular configuration can significantly affect the biological activity and efficacy of compounds in drug development (Zecheng Chen et al., 2010).

Chemical Modification and Reactivity

Research on the control of the site of lithiation of pyridine derivatives demonstrates the importance of chemical reactivity and modification in synthesizing new compounds with potential applications in various fields, including materials science and pharmaceuticals. Such studies offer a pathway to modify the chemical structure of molecules like 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea for specific purposes, enhancing their utility and effectiveness (Keith Smith et al., 2013).

Enzyme Inhibition and Biological Activity

The synthesis of tetrahydropyrimidine-5-carboxylates and their evaluation as enzyme inhibitors is another significant application. These compounds, related in structure and function to urea derivatives, have been tested for their inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes. Such research indicates the potential of urea derivatives in the development of therapeutic agents for conditions associated with enzyme dysfunction (A. Sujayev et al., 2016).

Material Science and Magnetism

The creation of isostructural planar lanthanide complexes that exhibit single molecule magnet behavior demonstrates the versatility of urea derivatives in material science, particularly in the development of magnetic materials. These findings open avenues for the use of such compounds in creating advanced materials for technology and information storage applications (G. Abbas et al., 2010).

Supramolecular Chemistry

Studies on quinoline urea derivatives as supramolecular gelators highlight the application of urea derivatives in the field of supramolecular chemistry. These compounds' ability to gelate solvents and form complexes with metals demonstrates their potential in creating novel materials with unique properties, such as responsiveness to environmental stimuli or the ability to undergo self-assembly (D. Braga et al., 2013).

Propriétés

IUPAC Name |

1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(oxolan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-19(2,3)17(23)22-9-8-13-6-7-14(11-16(13)22)21-18(24)20-12-15-5-4-10-25-15/h6-7,11,15H,4-5,8-10,12H2,1-3H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJESYEVUWBZJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2-Chlorophenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2460142.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460143.png)

![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride](/img/structure/B2460145.png)

![Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2460147.png)

![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2460151.png)

![2-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2460159.png)

![Methyl 6-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate](/img/structure/B2460160.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2460161.png)